Cloruro de sulfurílico fluoruro

Descripción general

Descripción

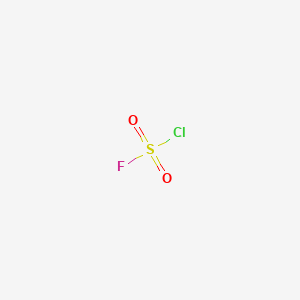

Sulfuryl chloride fluoride, also known as thionyl chloride fluoride, is a chemical compound with the molecular formula SOClF. It is a colorless, fuming liquid with a pungent odor, which is commonly used in various chemical reactions. In

Aplicaciones Científicas De Investigación

Síntesis de Biomoléculas

SO2ClF se utiliza en la síntesis de fluoruros de azufre (VI), que han mostrado un crecimiento increíble en su aplicación en la química biomolecular . Estos compuestos se utilizan en la creación de biomoléculas para la química medicinal, donde sirven como herramientas para la bioconjugación y la biología química.

Descubrimiento de fármacos

En el campo del descubrimiento de fármacos, los compuestos relacionados con SO2ClF se emplean como inhibidores de proteasas y sondas químicas . Su estabilidad redox única y resistencia a la hidrólisis los hacen valiosos para identificar e interactuar con objetivos biológicos.

Síntesis orgánica

SO2ClF actúa como un agente deshidratante para convertir aldoximas en nitrilos . Esta reacción es crucial para la síntesis de varios compuestos orgánicos, particularmente en la industria farmacéutica.

Formación de amidas y ésteres

El compuesto, en combinación con trietilamina, se utiliza para formar amidas a partir de ácidos carboxílicos y aminas primarias, así como ésteres a partir de ácidos carboxílicos y alcoholes . Esta aplicación es significativa en la producción de polímeros y otros materiales químicos.

Compuestos fluorados novedosos

Los investigadores utilizan SO2ClF para la preparación de nuevas alcano-sulfoniloxaziridinas fluoradas . Estos compuestos tienen aplicaciones potenciales en la ciencia de los materiales y como intermedios en la síntesis orgánica.

Química de los fullerenos

En el ámbito de la química de los fullerenos, SO2ClF se utiliza en la alcoxilación del fullereno C60 . Este proceso es importante para modificar las propiedades de los fullerenos, que tienen aplicaciones en nanotecnología y materiales electrónicos.

Aplicaciones bactericidas

Históricamente, los compuestos de sulfonil fluoruro, relacionados con SO2ClF, se han destacado por sus efectos bactericidas . Esta propiedad se explora en el desarrollo de nuevos agentes antibacterianos y tratamientos.

Fluorosulfonilación en síntesis orgánica

La fluorosulfonilación directa con radicales fluorosulfonilo, derivados de SO2ClF, ha surgido como un enfoque conciso y eficiente para producir fluoruros de sulfonilo . Este método está ganando terreno en la síntesis orgánica debido a su eficiencia y la creciente importancia de los fluoruros de sulfonilo en la biología química y el descubrimiento de fármacos.

Safety and Hazards

Direcciones Futuras

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The development of novel and efficient radical precursors would provide new approaches for the construction of sulfonyl fluorides in a more sustainable way . The direct use of traceless and clean electrons as redox reagents obviates the need for stoichiometric chemical redox reagents, making such reactions more efficient and environmentally friendly .

Mecanismo De Acción

Target of Action

Sulfuryl chloride fluoride (SO2ClF) is primarily used as a solvent for highly oxidizing compounds . It is also used as a dehydrating agent for converting aldoximes to nitriles, in combination with triethylamine, a reagent for making amides from carboxylic acids and primary amines, and esters from carboxylic acids and alcohols .

Mode of Action

Sulfuryl chloride fluoride is a tetrahedral molecule . It interacts with its targets by acting as a solvent for highly oxidizing compounds . It is also used in combination with other reagents to facilitate various chemical reactions .

Biochemical Pathways

For instance, it is used in combination with sulfur trioxide as an oxidant for converting tertiary phosphines and arsines to their corresponding oxides .

Pharmacokinetics

It is known that it is a colorless, easily condensed gas . It is also known to be moderately toxic and corrosive .

Result of Action

The result of sulfuryl chloride fluoride’s action depends on its application. As a solvent for highly oxidizing compounds, it facilitates various chemical reactions . When used as a dehydrating agent or in combination with other reagents, it aids in the synthesis of various chemical compounds .

Action Environment

The action of sulfuryl chloride fluoride can be influenced by environmental factors. For instance, it is known to hydrolyze in water . Its reactivity and stability can also be affected by temperature, as it is used in reactions that require heating .

Análisis Bioquímico

Biochemical Properties

Sulfuryl chloride fluoride has been identified as a key player in several biochemical reactions . It is used as an electrophilic warhead by both medicinal chemists and chemical biologists .

Cellular Effects

Given its role as an electrophilic warhead, it is plausible that sulfuryl chloride fluoride could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of sulfuryl chloride fluoride is complex and multifaceted. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Sulfuryl chloride fluoride has been found to have an atmospheric lifetime of 30–40 years, much longer than the 5 years earlier estimated This suggests that it is relatively stable and does not degrade quickly

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Propiedades

IUPAC Name |

sulfuryl chloride fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClFO2S/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPAAHZTOUOJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(=O)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

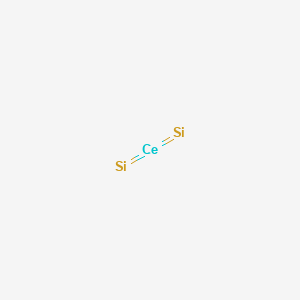

Molecular Formula |

ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065567 | |

| Record name | Sulfuryl chloride fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; Reacts with water; [MSDSonline] | |

| Record name | Sulfuryl chloride fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13637-84-8 | |

| Record name | Sulfuryl chloride fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuryl chloride fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuryl chloride fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl chloride fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURYL CHLORIDE FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7TT1LZ9SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of sulfuryl chloride fluoride?

A1: Sulfuryl chloride fluoride has the molecular formula SO₂ClF and a molecular weight of 134.97 g/mol. []

Q2: What spectroscopic data is available for SO₂ClF?

A2: The microwave spectrum of SO₂ClF has been extensively studied, providing information about its structure, hyperfine constants, and harmonic force field. [, ] Researchers have observed rotational transitions for six different isotopomers, allowing for the determination of rotational constants, quartic centrifugal distortion constants, and structural parameters. [] These studies have also enabled the calculation of a harmonic force field and the estimation of equilibrium geometries. []

Q3: How does sulfuryl chloride fluoride react with trimethylsilyl phosphites?

A3: SO₂ClF reacts with trimethylsilyl phosphites (RR′POSiMe3) in a highly chemoselective manner under mild conditions to produce phosphorofluoridates (RO(R′O)P(O)F) in excellent yield. [, , ] This reaction provides a convenient method for synthesizing various fluoridates, including deoxynucleoside phosphorofluoridates, from readily available and non-toxic starting materials. [, ]

Q4: Can sulfuryl chloride fluoride be used to prepare amides?

A4: Yes, SO₂ClF acts as an effective reagent for amide bond formation. It facilitates the conversion of carboxylic acids to amides in the presence of primary amines under mild conditions. [, ]

Q5: Can sulfuryl chloride fluoride be used for dethioacetalization?

A5: Research suggests that SO₂ClF can be employed as a reagent for dethioacetalization reactions. []

Q6: What role does sulfuryl chloride fluoride play in telomerization reactions?

A6: SO₂ClF has been investigated as a telomerization agent for ethylene, vinyl chloride, and vinylidene fluoride. [, , ]

Q7: Have there been any computational studies on sulfuryl chloride fluoride?

A7: While the provided abstracts don't specifically mention computational studies on SO₂ClF itself, the determination of its harmonic force field [] suggests that computational methods were likely employed for this purpose.

Q8: What is known about the compatibility of sulfuryl chloride fluoride with other materials?

A8: Research indicates that alumina can be used to purify SO₂ClF by selectively adsorbing sulfur dioxide and sulfuryl chloride fluoride impurities. [] This suggests that SO₂ClF is compatible with alumina and that this material can be utilized in its purification process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)